
N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide, also known as CF3Q, is a chemical compound that has been studied extensively in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. CF3Q has been shown to have potential as a therapeutic agent in a variety of disease states, including cancer, inflammation, and infectious diseases. In
Applications De Recherche Scientifique
Antimicrobial and Antiprotozoal Applications
Quinoxaline-based compounds, including those related to N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide, have shown promising antimicrobial and antiprotozoal activities. A study highlighted the synthesis and evaluation of newer quinoxaline-oxadiazole hybrids, demonstrating significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential applications in treating infections caused by these pathogens (Patel et al., 2017).
Sensor Development for Metal Ions
Research into the development of chemosensors for metal ions has utilized quinoline-based compounds. One study reported the synthesis of a chemosensor for Zn2+ detection, capable of significant fluorescence enhancement in aqueous solution, indicating its utility in biological and environmental monitoring (Park et al., 2015).
Structural Aspects and Properties
The structural characteristics of quinoline derivatives, including those with amide bonds, have been examined to understand their crystalline forms and inclusion compounds. This area of research provides insights into the molecular arrangements and interactions that could influence the development of new materials or pharmaceutical formulations (Karmakar et al., 2007).
Synthesis Methodologies
Studies on the synthesis of quinoline derivatives, including the investigation of novel reactions and the development of catalytic processes, contribute to the broader field of organic and medicinal chemistry. These methodologies enable the creation of diverse compounds with potential applications in drug development and materials science (Facchetti et al., 2016).
Antitumor Agents
Some quinoline derivatives have been synthesized and evaluated for their antitumor properties, specifically their ability to induce cell cycle arrest and exhibit antiproliferative activity. The structural features critical for antimitotic activity have been identified, guiding the design of potential anticancer drugs (Hadjeri et al., 2004).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-13-9-12(6-7-14(13)19)20-16(22)10-23-17-8-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVFRJTWJRPERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

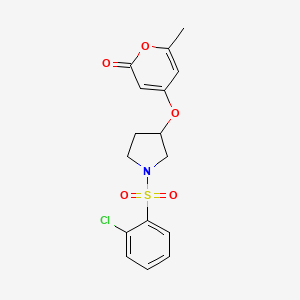
![2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2393829.png)
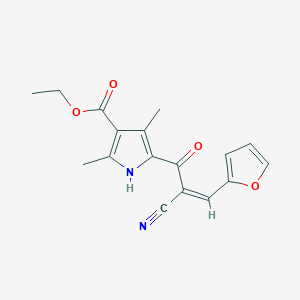
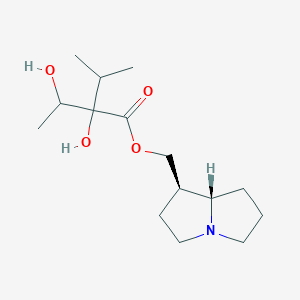
![2-[(4-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2393832.png)
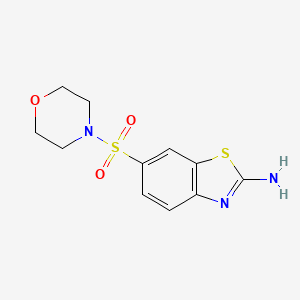
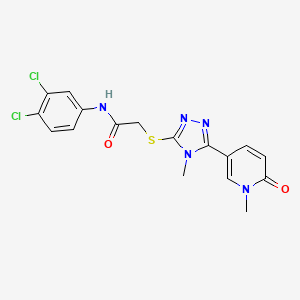

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393841.png)
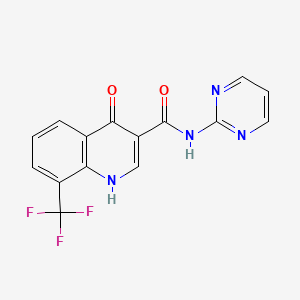

![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)
![(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2393849.png)
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2393850.png)